Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins (varicose veins ≤1 mm in diameter) and uncomplicated reticular veins (varicose veins 1 to 3 mm in diameter) in the lower extremity. It is marketed under the brand names Asclera and Varithena. The formula for Polidocanol has the structural formula C12H25(OCH2CH2)nOH, a mean extent of polymerization (n) of approximately 9 and a mean molecular weight of approximately 600.
Polidocanol is a Sclerosing Agent. The mechanism of action of polidocanol is as a Sclerosing Activity. The physiologic effect of polidocanol is by means of Vascular Sclerosing Activity.
Polidocanol is an alkyl polyglycol ether of lauryl alcohol with sclerosing and potential antineoplastic activities. Upon intralesional administration, polidocanol induces endothelial cell injury by disrupting calcium signaling and nitric oxide pathways. Following endothelial damage, platelets aggregate at the site of injury and attach to the venous wall, resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Inducing endothelial cell damage within melanoma metastases may incite an antitumor response in untreated bystander lesions and inhibit the growth of in transit metastases and other cutaneous lesions.
See also: Ethylene Oxide (has monomer).
Polidocanol
CAS No.: 3055-99-0
VCID: VC0539961
Molecular Formula: C30H62O10
Molecular Weight: 582.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Polidocanol is a sclerosing agent used primarily in the treatment of venous malformations and varicose veins. It is marketed under brand names such as Asclera and Varithena. Polidocanol works by damaging the endothelium of blood vessels, leading to their occlusion and eventual replacement with fibrous tissue . Mechanism of ActionPolidocanol induces endothelial damage when injected into blood vessels. This damage triggers platelet aggregation and attachment to the venous wall, forming a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Over time, the occluded vein is replaced with connective fibrous tissue . Clinical UsesPolidocanol is primarily used for treating:
Efficacy in Treating Venous MalformationsRecent studies have demonstrated that polidocanol is highly effective in treating venous malformations, with an efficacy rate of about 96% . It is considered safe, with minimal serious complications reported . Table 1: Efficacy of Polidocanol in Treating Venous MalformationsPharmacokineticsPolidocanol reaches maximum blood concentrations within 15 minutes after intravenous administration. Its volume of distribution ranges from 35 to 82 liters . While systemic blood levels are generally low, the compound's effectiveness is concentration- and volume-dependent . Safety and Side EffectsCommon side effects include pain and swelling at the injection site. Serious complications such as circulatory disturbances or skin necrosis are rare . Polidocanol is generally well-tolerated, making it a safe option for sclerotherapy . |
---|---|
CAS No. | 3055-99-0 |
Product Name | Polidocanol |
Molecular Formula | C30H62O10 |
Molecular Weight | 582.8 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 |
Standard InChIKey | ONJQDTZCDSESIW-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES | CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Appearance | Liquid |
Boiling Point | 615.857 °C at 760 mmHg |
Melting Point | 33-36 °C |
Physical Description | Liquid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 9043-30-5 |
Shelf Life | >2 years if stored properly |
Solubility | miscible |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Polidocanol; C12E9, Dodecyl nonaethylene glycol ether, Dodecylnonaglycol, Polidocanol, Polyoxyethylene (9) lauryl ether; trade names: Asclera, Aethoxysklerol and Varithena; Laureth-9; Dodecylnonaoxyethylene glycol monoether |
Reference | Peterson JD, Goldman MP, Weiss RA, Duffy DM, Fabi SG, Weiss MA, Guiha I: Treatment of reticular and telangiectatic leg veins: double-blind, prospective comparative trial of polidocanol and hypertonic saline. Dermatol Surg. 2012 Aug;38(8):1322-30. doi: 10.1111/j.1524-4725.2012.02422.x. Epub 2012 May 23. [PMID:22620717] Weiss RA, Voigts R, Howell DJ: Absence of concentration congruity in six compounded polidocanol samples obtained for leg sclerotherapy. Dermatol Surg. 2011 Jun;37(6):812-5. doi: 10.1111/j.1524-4725.2011.01906..x. [PMID:21605244] Link |
PubChem Compound | 656641 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume